

# A Technical Guide to Neogen's Genomics Research Applications and Discovery

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This in-depth technical guide explores the core genomics research applications and discoveries enabled by **Neogen's** advanced genomic technologies. **Neogen** is a global leader in providing comprehensive, high-throughput genomics services, primarily focused on the agrigenomics and animal health sectors. This document details their key technological platforms, experimental methodologies, and the application of these tools in genetic discovery and selective breeding programs.

## Core Genomic Technologies

**Neogen's** genomics services are centered around two primary technologies: high-density Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing. These technologies provide a broad spectrum of genomic data to researchers and breeders, facilitating advancements in animal and plant genomics.

## GeneSeek® Genomic Profiler (GGP) SNP Arrays

**Neogen's** GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and commercial SNP arrays built on Illumina's Infinium platform.<sup>[1][2][3]</sup> These arrays are designed for a variety of applications, including parentage verification, marker-assisted selection, and genome-wide association studies (GWAS).<sup>[2][4]</sup>

Key Features of GGP Arrays:

- Custom Content: Arrays are developed with custom SNP content tailored to specific species and breeds, often in collaboration with industry and research partners.
- Optimized SNP Selection: **Neogen** employs a proprietary Multiple Objective Localized Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor allele frequency (MAF) and uniform genomic coverage.
- High-Throughput and Accuracy: The Illumina Infinium platform allows for high-throughput analysis with high call rates and concordance.

Table 1: Technical Specifications of Select **Neogen** GeneSeek® Genomic Profiler (GGP) Arrays

Array Name	Number of SNPs	Target Species	Key Design Features	Average SNP Spacing	Average MAF	Imputation Accuracy
GGP Bovine 150K	~150,000	Bovine (Beef and Dairy)	Includes causative markers for embryonic/fetal death and developmental abnormalities.	Not specified	High	Not specified
GGP Bovine 100K	~100,000	Bovine (Beef and Dairy)	Developed using the MOLO algorithm; high overlap with other commercial panels for accurate imputation.	29.0 kb	0.29 (across 10 breeds)	>99.5% to Illumina Bovine HD
GGP Ovine 50K	>50,000	Ovine	Designed in collaboration with the Australian sheep industry; includes "MLA Top SNPs" that explain significant	Not specified	Not specified	Not specified

				genetic variation.		
				Optimized for Bos indicus breeds with a focus on informative SNPs for genetic evaluation.		
GGP indicus	~50,000	Bos indicus Cattle	48.9 kb	0.30 (across 8 breeds)	>98% to Illumina BovineHD	

## InfiniSEEK™ and SkimSEEK™ Low-Pass Sequencing

In partnership with Gencove, **Neogen** offers InfiniSEEK™ and SkimSEEK™, innovative services that leverage low-pass whole-genome sequencing and sophisticated imputation algorithms. This approach provides a cost-effective alternative to deep whole-genome sequencing while delivering genome-wide variant information with high accuracy.

### Core Principles of Low-Pass Sequencing:

- **Shallow Sequencing:** Genomes are sequenced at a low coverage, typically less than 1x.
- **Imputation to a Reference Panel:** The low-coverage sequencing data is computationally compared to a high-density reference panel of haplotypes for the species.
- **Accurate Genotype Calling:** Sophisticated imputation algorithms fill in the missing genotypes, resulting in a comprehensive set of variant calls across the genome with reported concordance rates greater than 99% to deep whole-genome sequencing.

This technology is particularly powerful for:

- **Genomic Selection:** Providing a dense set of markers for predicting genetic merit.
- **Discovery of Novel Variants:** Uncovering new genetic variations that may be associated with traits of interest.

- **Cost-Effective Whole-Genome Analysis:** Enabling large-scale genomic studies that would be cost-prohibitive with traditional deep sequencing.

## Experimental Protocols and Workflows

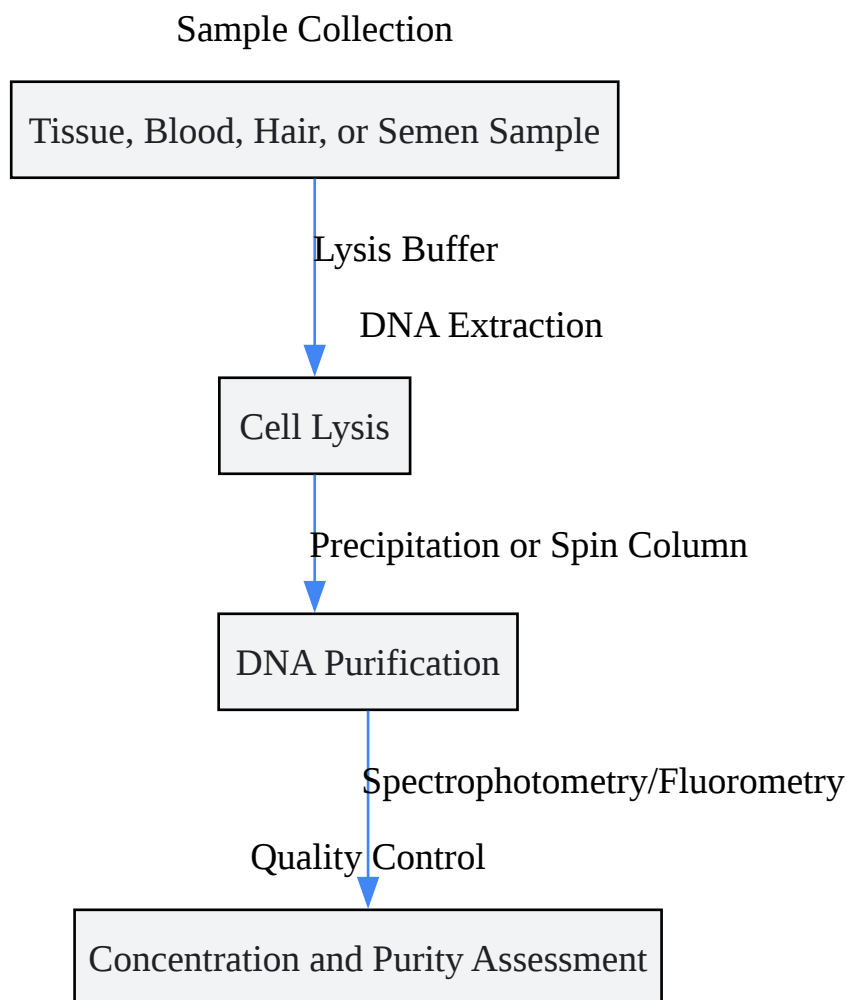
While detailed, proprietary protocols are not publicly available, the following sections outline the generally accepted experimental workflows for the technologies employed by **Neogen**.

### Sample Preparation and DNA Extraction

The quality of genomic data is highly dependent on the quality of the input DNA. **Neogen** accepts a variety of sample types, including tissue, blood, hair follicles, and semen.

General Protocol for DNA Extraction from Tissue Samples:

- **Sample Collection:** Samples, such as ear notches, are collected using a Tissue Sampling Unit (TSU) to ensure a standardized and uncontaminated sample.
- **Lysis:** The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g., Proteinase K) to break down cell membranes and release the DNA.
- **DNA Purification:** The DNA is purified from other cellular components using methods such as precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin column.
- **Quality Control:** The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of 20 ng/μl and a total of 300 ng of high-quality DNA are typically required for downstream applications.



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**Figure 1:** Generalized DNA Extraction and Quality Control Workflow.

## SNP Genotyping via Illumina Infinium Assay

**Neogen's** GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP genotyping platform. The general workflow is as follows:

- Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a sufficient amount of template for the assay.
- Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.

- **Precipitation and Resuspension:** The fragmented DNA is precipitated, and the resulting pellet is resuspended in a hybridization buffer.
- **Hybridization to BeadChip:** The DNA samples are hybridized to the GGP BeadChip. Each BeadChip contains microscopic beads, and each bead is covered with thousands of copies of an oligonucleotide probe that is specific to a particular SNP allele.
- **Washing and Staining:** After hybridization, the BeadChips are washed to remove non-specifically bound DNA. A single-base extension reaction is then performed, where a labeled nucleotide is added to the probe, and the signal is amplified through a staining process.
- **Scanning:** The BeadChips are scanned using an Illumina iScan or HiScan system, which detects the fluorescent signals from the labeled nucleotides.
- **Data Analysis:** The scanner output is analyzed using specialized software to generate genotype calls for each SNP.



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**Figure 2:** Illumina Infinium SNP Genotyping Workflow.

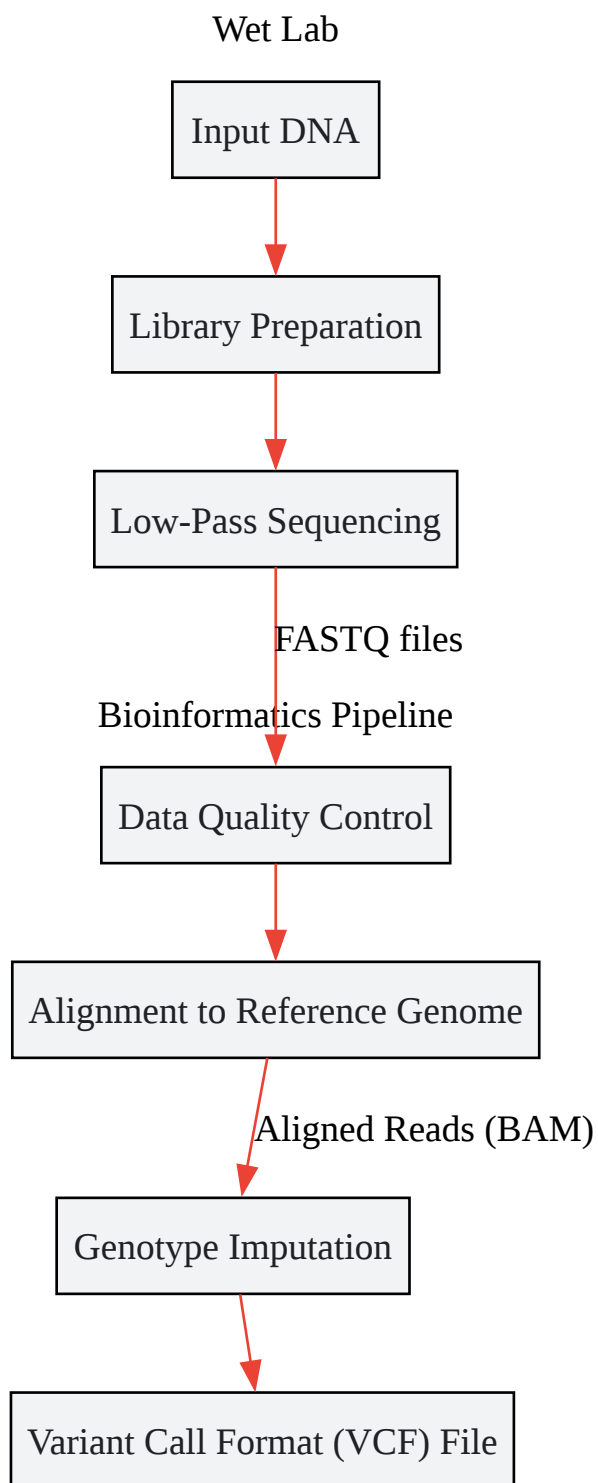
## Low-Pass Sequencing and Bioinformatics Pipeline

The InfiniSEEK™ and SkimSEEK™ services follow a workflow that combines next-generation sequencing (NGS) with a powerful bioinformatics pipeline.

- **Library Preparation:** DNA is fragmented, and platform-specific adapters are ligated to the ends of the fragments to create a sequencing library.
- **Low-Pass Sequencing:** The library is sequenced on a high-throughput NGS platform at a low coverage (e.g., <1x).

- **Data Pre-processing:** The raw sequencing reads (in FASTQ format) undergo quality control to remove low-quality reads and adapter sequences.
- **Alignment:** The quality-filtered reads are aligned to a reference genome for the species.
- **Imputation:** The aligned reads are processed through Gencove's imputation pipeline. This pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at positions not covered by the sequencing reads.
- **Variant Calling:** The output of the imputation process is a VCF (Variant Call Format) file containing the genotype calls for millions of variants across the genome.





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**Figure 3:** Low-Pass Sequencing and Bioinformatics Workflow.

## Research Applications and Discoveries

**Neogen's** genomic technologies are widely applied in agrigenomics to accelerate genetic improvement in livestock and crops.

### Genomic Selection in Livestock

Genomic selection is a primary application of **Neogen's** services. By genotyping large numbers of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated breeding values (EBVs) that are based solely on pedigree and phenotype.

The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with predictions for a range of economically important traits.

Table 2: Traits Included in the **Neogen** Igenity® Beef Profile

Trait Category	Traits
Maternal	Birth Weight, Calving Ease Direct, Calving Ease Maternal, Stayability, Heifer Pregnancy, Docility, Milk
Performance	Residual Feed Intake, Average Daily Gain, Weaning Weight, Yearling Weight, Scrotal Circumference
Carcass	Tenderness, Marbling, Ribeye Area, Fat Thickness, Hot Carcass Weight

The use of these profiles allows for:

- Early Selection: Identifying genetically superior animals at a young age.
- Increased Genetic Gain: Accelerating the rate of improvement for desired traits.
- Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired genetic characteristics.

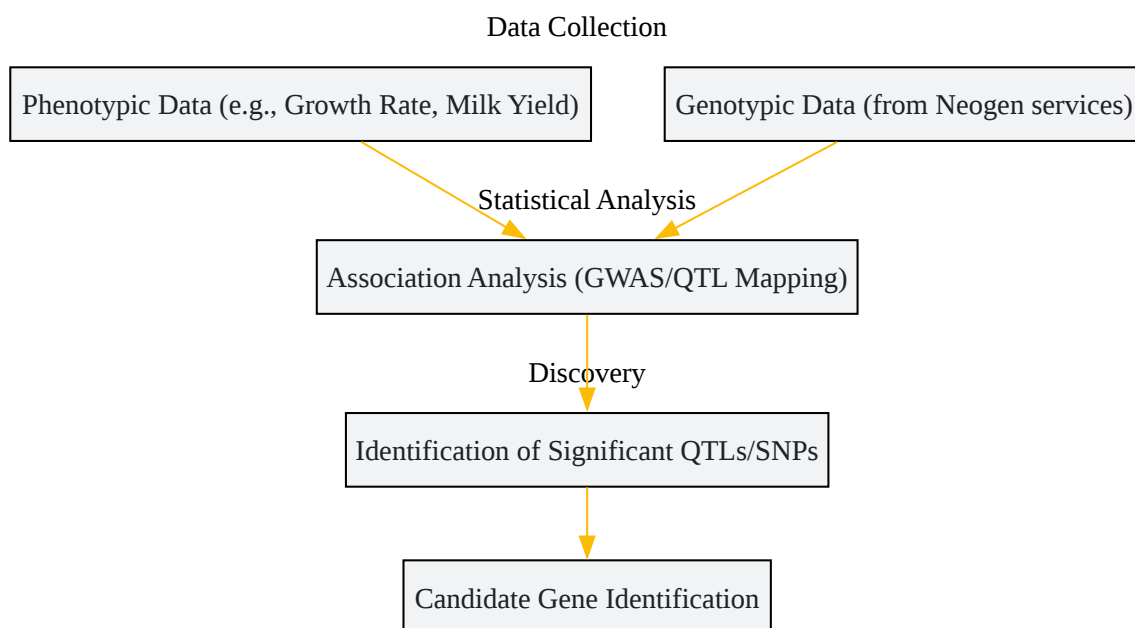
A case study on the Igenity Beef profile reported that a one-point increase in the Igenity stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six years, resulting in significant cost savings. Furthermore, an increase in the average marbling and average daily gain scores by 2.4 Igenity points was associated with a \$72 increase in profit per head.

## Genome-Wide Association Studies (GWAS) and QTL Mapping

The dense genomic data generated by **Neogen's** platforms are ideal for research applications such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify specific genomic regions and, ultimately, the causative genetic variants associated with complex traits.

A study on Nellore cattle utilized **Neogen's** GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel to perform an integrative genomic and metabolomic analysis to identify mQTLs associated with genetic selection for tenderness. While this specific study did not report the discovery of new major QTLs, it demonstrates the application of **Neogen's** technology in this type of research.

Logical Relationship for a Typical GWAS/QTL Mapping Study:



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**Figure 4:** Logical Flow of a GWAS or QTL Mapping Study.

## Parentage Verification

Accurate pedigree information is fundamental to any breeding program. **Neogen** offers SNP-based parentage verification, which is more accurate and robust than older marker technologies. This allows for the correct assignment of offspring to their parents, which is crucial for accurate genetic evaluations and management of inbreeding.

## Drug Development Professionals

While **Neogen's** primary focus is on agrigenomics, their core competencies in high-throughput genotyping and sequencing are transferable to preclinical research in drug development. The use of well-characterized animal models is essential in this field, and **Neogen's** technologies can be applied to:

- Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and uniformity of animal models.
- Identify Genetic Variants Associated with Drug Response: In preclinical studies, identifying genetic markers that correlate with efficacy or adverse events.
- Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in research.

## Conclusion

**Neogen** provides a powerful suite of genomic tools and services that are instrumental in advancing genomics research and application, particularly in the agricultural sector. Through their high-density SNP arrays and innovative low-pass sequencing solutions, **Neogen** enables researchers and breeders to accelerate genetic gain, improve animal health and productivity, and conduct cutting-edge genomic discovery. The detailed technical information and workflows presented in this guide provide a comprehensive overview of **Neogen's** capabilities for professionals in research, science, and drug development. While detailed proprietary protocols are not publicly disclosed, the information provided on the underlying technologies offers a solid foundation for understanding the application and potential of **Neogen's** genomic services. It is important to note that information regarding the role of these genomic services in elucidating specific signaling pathways is not readily available, as the primary application is in the context of genomic selection and trait association.

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## References

- 1. Introducing InfiniSEEK - Low-pass Genotyping Plus Target Capture in One Assay - Gencove [gencove.com]
- 2. neogen.com [neogen.com]
- 3. illumina.com [illumina.com]

- 4. DNA Dialogue – Importance of Genomics [neogen.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)